molecular formula C18H19N3O4S B10993800 methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10993800
M. Wt: 373.4 g/mol
InChI Key: XROYIRWZRLVKDR-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex heterocyclic compound. Let’s break down its structure:

    Methyl ester group (COC): The methyl ester at the 4-position of the thiazole ring contributes to its stability and solubility.

    Indole moiety: The indole ring, derived from tryptophan, is a common structural motif found in various natural products and pharmaceuticals.

    Thiazole ring: The 1,3-thiazole ring provides additional heteroatoms and contributes to the compound’s biological activity.

Preparation Methods

The synthetic routes to this compound involve several steps. One possible approach includes the following reactions:

    Fischer Indole Synthesis:

    Subsequent Transformations:

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).

    Medicine: Assess its pharmacological properties (e.g., anticancer, anti-inflammatory).

    Industry: Evaluate its use in materials science or as a starting material for drug development.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
  • It may modulate cellular pathways related to inflammation, cell growth, or metabolism.

Comparison with Similar Compounds

    Similar Compounds: Explore related indole derivatives, such as

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[3-(5-methoxyindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-11-16(17(23)25-3)20-18(26-11)19-15(22)7-9-21-8-6-12-10-13(24-2)4-5-14(12)21/h4-6,8,10H,7,9H2,1-3H3,(H,19,20,22)

InChI Key

XROYIRWZRLVKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC)C(=O)OC

Origin of Product

United States

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